Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
Description
Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a synthetic organic compound featuring a tetrahydro-2H-pyran (THP) ring substituted with an allyl group, a sulfonamido moiety linked to a 4-methylphenyl group, and an ethyl acetate ester. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitutions or ring-opening alkylation, to install the allyl and sulfonamido groups onto the THP scaffold .
Properties
Molecular Formula |
C19H27NO5S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxan-3-yl)acetate |
InChI |
InChI=1S/C19H27NO5S/c1-4-7-17-16(8-6-13-25-17)18(19(21)24-5-2)20-26(22,23)15-11-9-14(3)10-12-15/h4,9-12,16-18,20H,1,5-8,13H2,2-3H3 |
InChI Key |
VXGFCPYKZKECJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of the allyl group. Subsequent steps involve the formation of the sulfonamide linkage and the esterification reaction to introduce the ethyl ester group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester and sulfonamide groups can be reduced under specific conditions to yield alcohols and amines, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and sulfonamide positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the sulfonamide group suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and the unique structure of this compound may offer new avenues for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-allyltetrahydro-2H-pyran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
A structurally analogous compound, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) , shares the ethyl acetate backbone but diverges in its heterocyclic core and substituents. While the target compound employs a THP ring, Compound 1 features a pyrimidine ring substituted with a thietan-3-yloxy group and a methyl group at position 4. This difference significantly alters reactivity and biological interactions:
- Synthesis : Compound 1 is synthesized via the reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, a method distinct from the THP-based alkylation used for the target compound .
- Bioactivity : Pyrimidine derivatives like Compound 1 are often explored for antiviral or anticancer properties, whereas sulfonamido-THP compounds may target enzymes like carbonic anhydrases or proteases.
Other Ethyl Acetate Derivatives
Additional analogs include:
- Ethyl 2-(4-methylbenzenesulfonamido)propanoate: Shares the sulfonamido group but lacks the THP and allyl substituents, resulting in reduced steric hindrance and altered solubility.
- Ethyl 2-allyl-3-(tetrahydro-2H-pyran-2-yl)propionate : Retains the THP and allyl groups but omits the sulfonamido moiety, limiting hydrogen-bonding interactions critical for target binding.
Data Table: Key Properties and Comparison
Research Findings and Limitations
- Target Compound: Limited peer-reviewed studies are available, but computational models suggest moderate affinity for sulfonamide-sensitive enzymes.
- Compound 1 : Demonstrated moderate activity against RNA viruses in vitro, attributed to its pyrimidine-thietane motif .
- Gaps : Direct comparative pharmacological data between the target compound and analogs like Compound 1 are absent, highlighting the need for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
